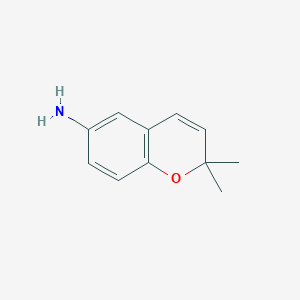

2,2-Dimethyl-2H-chromen-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435238 | |

| Record name | 6-amino-2,2-dimethylchromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135082-85-8 | |

| Record name | 6-amino-2,2-dimethylchromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 2h Chromen 6 Amine and Its Core Derivatives

Established Synthetic Routes to 2,2-Dimethyl-2H-chromen-6-amine

The construction of the this compound framework can be achieved through several strategic pathways, primarily involving the formation of the chromene ring followed by the introduction or deprotection of the amine group.

Williamson Ether Synthesis andclockss.orgclockss.org-σ Rearrangement Pathways

A common and versatile method for synthesizing the 2,2-dimethyl-2H-chromene core involves the thermal rearrangement of phenyl propargyl ethers. clockss.orgresearchgate.net This process typically begins with the alkylation of a substituted phenol (B47542) with a propargyl halide, a reaction analogous to the Williamson ether synthesis, to form a phenyl propargyl ether. masterorganicchemistry.combyjus.com This intermediate then undergoes a thermal nih.govnih.gov-sigmatropic rearrangement (Claisen rearrangement), followed by a cyclization to yield the 2,2-dimethyl-2H-chromene structure. researchgate.netmsu.edulookchem.comyoutube.com

Another significant pathway is the reaction of phenols with 3-chloro-3-methyl-1-butyne (B142711) in the presence of a base like aqueous sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). The resulting intermediate is then subjected to reflux in N-methylpyrrolidone (NMP) to induce rearrangement and cyclization to the chromene ring system. Microwave-assisted synthesis has also been shown to be an efficient method for converting propargyl ethers to chromenes, often resulting in higher yields and significantly shorter reaction times compared to conventional heating. researchgate.net

The reaction of coumarins with Grignard reagents also provides a route to 2,2-dialkyl-2H-chromenes. clockss.org

Deprotection Strategies for Amine Moiety Generation

The generation of the 6-amino group on the 2,2-dimethyl-2H-chromene scaffold is often accomplished by the reduction of a nitro group at the corresponding position. A variety of reducing agents can be employed for this transformation.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a widely used and effective method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comnih.gov Other metal-based systems, such as iron in acidic media (e.g., acetic acid) or zinc dust, also provide mild and selective reduction of nitroarenes. commonorganicchemistry.comwikipedia.org Tin(II) chloride is another reagent that offers a mild reduction of nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.com For instances where hydrogenation or acidic conditions are not suitable for the substrate, sodium sulfide (B99878) can be an effective alternative for the selective reduction of aromatic nitro groups. commonorganicchemistry.com It is important to note that strong reducing agents like lithium aluminum hydride (LiAlH4) are generally not suitable for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. commonorganicchemistry.com

Conventional Synthetic Approaches and Optimization

Conventional methods for the synthesis of 2,2-dimethyl-2H-chromenes often involve multi-step procedures. One common approach starts with a substituted phenol which is reacted with 3,3-dimethylacrylic acid ethyl ester in the presence of a base like potassium carbonate in DMF at elevated temperatures. prepchem.com The resulting product is then purified via column chromatography. prepchem.com

Optimization of these conventional methods has been a focus of research to improve yields and simplify procedures. For instance, the use of microwave irradiation has been shown to significantly accelerate the Claisen rearrangement of propargyl ethers, leading to the formation of 2,2-dimethyl-2H-chromenes in shorter reaction times and often with improved yields compared to traditional thermal methods. researchgate.net Catalyst development is another area of optimization, with various metal catalysts and organocatalysts being explored to enhance the efficiency and selectivity of the cyclization reactions that form the chromene ring. msu.edunih.gov

Synthesis of Key 2,2-Dimethyl-2H-chromene Intermediates

The synthesis of functionalized 2,2-dimethyl-2H-chromene intermediates is crucial for the subsequent elaboration into more complex molecules, including the target this compound.

Formation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a key intermediate that can be readily converted to the corresponding amine. One synthetic route involves the reaction of 2,2-dimethyl-6-methyl-2H-chromene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent like toluene (B28343) under reflux. chemicalbook.com This oxidation reaction selectively converts the methyl group at the 6-position to a carbaldehyde.

Another approach starts from 4-hydroxybenzaldehyde (B117250), which is first reacted with 3-chloro-3-methyl-1-butyne in the presence of a base. niscair.res.in The resulting ether undergoes thermal rearrangement to form the chromene ring, yielding 2,2-dimethyl-2H-chromene-6-carbaldehyde. niscair.res.innih.gov

Table 1: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2-Dimethyl-6-methyl-2H-chromene | DDQ, Toluene, Reflux | 2,2-Dimethyl-2H-chromene-6-carbaldehyde | 92.6% | chemicalbook.com |

| 4-Hydroxybenzaldehyde | 1. 3-chloro-3-methyl-1-butyne, NaOH, DMF; 2. NMP, Reflux | 2,2-Dimethyl-2H-chromene-6-carbaldehyde | 37% (over two steps) | nih.gov |

Preparation of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amines

N-substituted (2,2-dimethyl-2H-chromen-6-yl)methyl]amines are valuable intermediates and can be synthesized from 2,2-dimethyl-2H-chromene-6-carbaldehyde. A common method is reductive amination. This involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. Reagents such as sodium borohydride (B1222165) (NaBH4) or diisobutylaluminum hydride (DIBAL-H) can be used for the reduction step. nih.gov

For example, the reaction of 2,2-dimethyl-2H-chromene-6-carbaldehyde with an alkylamine in the presence of p-toluenesulfonic acid monohydrate followed by reduction with DIBAL-H affords the N-alkyl-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amine.

Table 2: Synthesis of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2-Dimethyl-2H-chromene-6-carbaldehyde | Alkylamine, p-toluenesulfonic acid, Methylene (B1212753) chloride, Reflux; then DIBAL-H, Toluene | N-Alkyl-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amine | 39-89% (over two steps) | |

| 2,2-Dimethyl-2H-chromene-6-carbaldehyde | Aniline (B41778), InCl3, NaBH4, Acetonitrile (B52724) | N-Phenyl-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amine | Not specified | nih.gov |

| 2,2-Dimethyl-2H-chromene-6-carbaldehyde | 2-Morpholinoethanamine, NaBH4, MeOH | N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-2-morpholinoethanamine | 90% (crude) | nih.gov |

Catalytic and Green Chemistry Approaches in Chromene Synthesis

Catalytic methods are foundational to modern organic synthesis, and their application in constructing the chromene ring system has led to the development of highly efficient and selective protocols. researchgate.netbenthamdirect.comdntb.gov.ua Green chemistry principles, such as atom economy, use of renewable resources, and solvent-free conditions, are increasingly integrated into these catalytic systems. researchgate.netsharif.edu

Transition metal catalysis offers powerful tools for the ring-closing synthesis of 2H-chromenes, including the 2,2-dimethyl-2H-chromene core structure. researchgate.netmsu.edu These reactions often proceed through various mechanisms, such as C-H activation or cycloisomerization, providing access to the chromene skeleton from readily available starting materials. msu.edunih.gov

A variety of metal catalysts have been successfully employed. For instance, rhenium-catalyzed cyclocondensation of phenols with 2-methyl-3-butyn-2-ol (B105114) provides a direct route to 2,2-dimethyl-2H-chromene derivatives in moderate to good yields. msu.edu Similarly, palladium-catalyzed cross-dehydrogenative coupling (CDC) followed by a 6π-electrocyclization offers a proficient pathway to substituted 2H-chromenes. nih.gov Other notable metal catalysts include gold, cobalt, and nickel, each demonstrating utility in specific types of chromene synthesis. researchgate.netgoogle.com Gold and silver catalysts, for example, have been used for the cycloisomerization of aryl propargyl ethers. msu.edu The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates with various electronic properties. msu.edu

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Activation / Thermal Cyclization | C1-substituted glucals | Stepwise approach using greener solvents like propylene (B89431) carbonate and ethylene (B1197577) glycol. | nih.gov |

| Rhenium (Re) | One-pot Cyclocondensation | Phenols and 2-methyl-3-butyn-2-ol | Direct synthesis of 2,2-dimethyl-2H-chromenes. | msu.edu |

| Cobalt (Co) | Metallo-radical Activation | Salicyl-N-tosylhydrazones and terminal alkynes | Tolerates a wide range of functional groups on both substrates. | msu.edu |

| Nickel (Ni) | Coupling/Cyclization | 6-bromo-2,2-dimethyl-2H-chromene and triethylphosphite | Used for derivatization at the 6-position of the chromene ring. | google.com |

| Gold (Au) / Silver (Ag) | Cycloisomerization | Aryl propargyl ethers | Promotes 6-endo-dig cyclization to form the 2H-chromene ring. | msu.edu |

A significant advancement in green catalytic synthesis is the use of biogenic nanoparticles. mdpi.com These catalysts are synthesized using biological entities like plants, fungi, or bacteria, which serve as reducing and capping agents, offering an eco-friendly alternative to conventional chemical methods. mdpi.comresearchgate.netfrontiersin.org The resulting nanocatalysts often exhibit high stability and catalytic activity for synthesizing heterocyclic compounds, including chromenes. dntb.gov.uaresearchgate.net

For example, tin oxide nanoparticles (SnO₂ NPs) synthesized using aqueous sunflower leaf extract have been effectively used as a catalyst for the multi-component synthesis of 4H-chromene derivatives. researchgate.net This method leverages microwave irradiation to achieve high yields in short reaction times. researchgate.net The use of biological systems not only makes the catalyst preparation more sustainable but can also influence the resulting nanoparticles' morphology and catalytic efficiency. mdpi.com These green-synthesized nanomaterials are often reusable and function under mild conditions, aligning perfectly with the goals of sustainable chemistry. researchgate.netdntb.gov.ua

| Nanoparticle Catalyst | Biological Source for Synthesis | Chromene Synthesis Application | Key Advantages | Reference |

|---|---|---|---|---|

| Tin Oxide (SnO₂) | Sunflower (Helianthus annuus) leaf extract | Microwave-assisted MCR for 4H-chromenes | Eco-friendly, efficient, catalyst reusability. | researchgate.net |

| Magnetic Nanoparticles (e.g., MNPs@Cu) | Often functionalized post-synthesis but used in green protocols | One-pot synthesis of 2-amino-4H-chromenes | High yields, short reaction times, easy magnetic separation and reuse. | researchgate.net |

| Silver (Ag) & Gold (Au) | Fungi (e.g., Trichoderma saturnisporum), Algae, Plant extracts | General catalysis, potential for chromene synthesis | Rapid, environmentally friendly synthesis of catalysts. | frontiersin.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, which contains portions of all starting materials. nih.govijlsci.in This approach is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes waste generation, and saves time and energy. sharif.eduijlsci.in MCRs are exceptionally well-suited for the diversity-oriented synthesis of heterocyclic libraries, including a wide variety of chromene scaffolds. nih.govresearchgate.net

The one-pot synthesis of 2-amino-4H-chromenes is a classic example, typically involving an aldehyde, a nitrile with an active methylene group (like malononitrile), and a phenolic component (such as a substituted phenol or naphthol). researchgate.netijlsci.innih.gov Various catalysts, including sustainable options like pyridine-2-carboxylic acid or simple bases like sodium carbonate, can be employed to facilitate these reactions under environmentally benign conditions, sometimes using water or ethanol (B145695) as a solvent. ijlsci.innih.gov The elegance of MCRs lies in their ability to construct complex molecular architectures in a single, convergent step, making them a powerful tool for generating libraries of chromene derivatives for further investigation. nih.govorientjchem.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Substituted Aldehydes | Malononitrile | Dimedone | Pyridine-2-carboxylic acid (P2CA) / Water-EtOH reflux | 2-Amino-4H-chromene-3-carbonitriles | nih.gov |

| Aromatic Aldehydes | Malononitrile | β-Naphthol | Sodium Carbonate (Na₂CO₃) / Green method | Substituted 2-amino-4H-chromenes | ijlsci.in |

| Arylaldehydes | Malononitrile | Enolizable compound | Nano-kaoline/BF₃/Fe₃O₄ / Solvent-free | 4H-chromenes | sharif.edu |

| Salicylaldehydes | Malononitrile | 4-Hydroxy-6-methyl-2H-pyran-2-one | Sodium Acetate / MCR | 2-Amino-4H-chromene scaffold | researchgate.net |

Derivatization Strategies and Analogue Design

Amide Coupling and Structural Diversification

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the chromene core to a vast array of carboxylic acids. This strategy allows for the introduction of diverse functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

The coupling of electron-deficient amines, such as aromatic amines, can be challenging. However, robust protocols have been developed to facilitate this transformation efficiently. A common and effective method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an acyl-transfer catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The addition of a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can further enhance reaction efficiency by minimizing side reactions and improving yields. nih.gov This protocol is suitable for coupling a wide range of functionalized carboxylic acids to amines like 2,2-Dimethyl-2H-chromen-6-amine. nih.gov For instance, coupling with Boc-protected amino acids can introduce peptidic features, as demonstrated by the reaction of Boc-proline with biphenylamine, which yields the corresponding amide in good yield. nih.gov

Table 1: Representative Amide Coupling Protocol

| Reagents | Role | Typical Conditions |

| Carboxylic Acid | Acyl source for derivatization | 1.0 equivalent |

| Amine | Nucleophile (e.g., this compound) | 1.0 equivalent |

| EDC | Carbodiimide coupling agent | 1.0 equivalent |

| DMAP | Acyl-transfer catalyst | 1.0 equivalent |

| HOBt | Additive to suppress racemization and improve yield | 0.1 equivalent (catalytic) |

| DIPEA | Non-nucleophilic base | Used as needed |

| CH₃CN or CH₂Cl₂ | Solvent | Room temperature |

This method's versatility allows for the synthesis of a broad library of amide derivatives, each with unique structural and electronic features poised for biological evaluation. nih.gov

Sulfonamide Derivative Synthesis and Modification

Sulfonamides are a critical class of compounds with a rich history in drug discovery. nih.gov Synthesizing sulfonamide derivatives of this compound involves the reaction of the amino group with various sulfonyl chlorides in the presence of a base, such as triethylamine. nih.gov This reaction creates a stable sulfonamide linkage and allows for the introduction of a diverse array of aryl or alkyl groups via the sulfonyl chloride partner, profoundly influencing the molecule's three-dimensional structure and electronic properties. nih.govijarsct.co.in

A general synthetic route often begins with the conversion of 4-hydroxybenzaldehyde (B117250) to 2,2-dimethyl-2H-chromene-6-carbaldehyde. nih.gov This aldehyde can then be converted to the corresponding amine, which is subsequently reacted with a chosen sulfonyl chloride. nih.gov This modular approach facilitates the systematic diversification of the arylsulfonamide portion to investigate structure-activity relationships. nih.gov

N-Alkylation and N-Arylation Strategies

Further diversification of the sulfonamide linkage can be achieved through N-alkylation or N-arylation. This involves introducing a substituent on the sulfonamide nitrogen, converting a secondary sulfonamide (R-SO₂-NH-R') to a tertiary one (R-SO₂-NR''-R'). This modification significantly impacts the hydrogen-bonding capability and conformation of the molecule.

One strategy involves starting with a secondary amine derivative of the chromene scaffold. For example, N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amine can be synthesized and then reacted with various arylsulfonyl chlorides to produce a library of N-alkylated/N-arylated sulfonamides. nih.gov In a study, N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]aniline was used as a key intermediate, which was then coupled with different benzenesulfonyl chlorides to yield N-aryl sulfonamides. nih.gov More advanced catalytic methods, such as the palladium-catalyzed meta-C–H arylation and alkylation of benzylsulfonamides, offer sophisticated ways to modify the aromatic rings attached to the sulfonamide, providing access to novel structural analogues. nih.gov Additionally, ruthenium-catalyzed N-alkylation of aminobenzenesulfonamides using alcohols represents a modern, efficient approach for creating N-alkyl sulfonamide derivatives. nih.gov

Table 2: Examples of N-Substituted Sulfonamide Derivatives

| Compound Name | N-Substituent | Arylsulfonyl Group | Reference |

| N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide | Phenyl | Benzenesulfonyl | nih.gov |

| N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-4-fluoro-N-phenylbenzenesulfonamide | Phenyl | 4-Fluorobenzenesulfonyl | nih.gov |

| N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-(4-fluorophenyl)benzenesulfonamide | 4-Fluorophenyl | Benzenesulfonyl | nih.gov |

Bioisosteric and Molecular Hybridization Approaches

Bioisosteric replacement and molecular hybridization are advanced design strategies. Bioisosterism involves substituting one atom or group with another that has similar electronic and steric properties, aiming to retain or enhance biological activity. For the 2,2-dimethyl-2H-chromene scaffold, this could involve replacing the ether oxygen with sulfur (a thiochromene) or selenium (a selenochromene), or modifying the dimethyl groups. unideb.hu

Molecular hybridization involves covalently linking the chromene scaffold to another distinct pharmacophore to create a single hybrid molecule with potentially dual or synergistic activity. nih.gov This approach has led to the discovery of novel compounds, such as those combining the chromene unit with other heterocyclic systems. For example, the synthesis of 1,2,3-selenadiazolo-benzopyran derivatives represents a fusion of the chromene ring system with a selenadiazole moiety. unideb.hu Another example is the creation of hybrid molecules composed of 2-imino-coumarins (close relatives of chromenes) and 2,4-diamino-1,3,5-triazines. nih.gov These strategies significantly expand the chemical space around the core scaffold. elsevierpure.com

Positional Diversification on the 2,2-Dimethyl-2H-chromene Ring (e.g., C-8, C-6)

While derivatization of the C-6 amine is a primary strategy, modifications at other positions of the chromene ring are also crucial for a comprehensive SAR study. The aromatic ring of the chromene is amenable to electrophilic substitution, allowing for the introduction of various functional groups.

For example, substituents can be introduced at the C-8 position, as seen in the synthesis of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, where 'R' represents a modification at C-8. researchgate.net The C-6 position itself can be home to functionalities other than the amine group. The synthesis of 6-cyano-2,2-dimethyl-2H-1-benzopyran demonstrates that a cyano group can be installed, which can then serve as a precursor for an amine (via reduction) or other functional groups. acs.org The dihydropyran ring also offers sites for modification, although this is less common. The ability to functionalize different positions on the chromane (B1220400) core is essential for fine-tuning the molecule's properties. mdpi.com

Synthesis of Other Heterocyclic Conjugates

Conjugating the 2,2-dimethyl-2H-chromene core with other heterocyclic systems via the C-6 amine is a fruitful strategy for generating novel and complex molecular architectures. This goes beyond simple amide or sulfonamide linkages to form new, integrated ring systems.

One powerful method is to convert the C-6 amine into an azide (B81097) group. The resulting 6-azido-2H-chromene derivative can then participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form 1,2,3-triazole conjugates. This has been effectively demonstrated on the related coumarin (B35378) scaffold, where a 6-amino group was converted to an azide and subsequently coupled with various terminal alkynes to produce a library of triazole-linked hybrids. nih.gov Another approach involves reacting a chromene-6-carbaldehyde (a precursor to the amine) with reagents like thiosemicarbazide, which can be cyclized to form thiadiazole derivatives. Furthermore, the chromene scaffold has been incorporated into multi-component reactions to build complex conjugates containing moieties like phenylthiazolidinone. mdpi.com

Table 3: Strategies for Heterocyclic Conjugate Synthesis

| Starting Functional Group | Key Reaction | Resulting Heterocycle | Reference Example |

| Amine | Diazotization, Azide formation, Cycloaddition | 1,2,3-Triazole | nih.gov |

| Aldehyde | Condensation, Cyclization | Thiadiazole | |

| Amine | Knoevenagel condensation, Cyclization | 2-Imino-coumarin-triazine hybrid | nih.gov |

| Hydroxy-aldehyde | Multicomponent Reaction | Thiazolidinone conjugate | mdpi.com |

These advanced synthetic strategies underscore the versatility of the this compound scaffold as a building block for creating diverse and structurally complex molecules.

Pharmacological and Biological Activities of 2,2 Dimethyl 2h Chromen 6 Amine Derivatives

Neuroprotective Potentials

Derivatives of 2,2-dimethyl-2H-chromene have shown promise as neuroprotective agents, particularly in models of ischemic stroke.

Efficacy in Oxygen Glucose Deprivation (OGD) Models

Oxygen-glucose deprivation (OGD) is a widely used in vitro model to simulate the ischemic conditions of a stroke. nih.govarvojournals.org In such models, derivatives of 2,2-dimethyl-2H-chromen-6-amine have demonstrated significant neuroprotective effects. For instance, a series of compounds with a benzopyran structure were shown to increase the survival rate of neurons subjected to OGD. nih.gov The neuroprotective effects of these compounds were observed to be dose-dependent. researchgate.net

Cellular Survival Rate Enhancement in Neuronal Models

Studies have shown that certain this compound derivatives can significantly enhance the survival rate of neuronal cells. nih.gov In one study, several synthesized compounds from the benzopyran series markedly increased the survival rate of neurons after 12 hours of OGD. nih.gov The introduction of specific substituents, such as a methoxy (B1213986) group on an aniline (B41778) ring, further enhanced this activity. nih.gov Interestingly, replacing the aniline with a phenol (B47542) group also resulted in a high neuronal survival rate. nih.gov Furthermore, derivatives incorporating a piperazine (B1678402) moiety, particularly with a hydrophilic group, exhibited superior neuroprotective effects. nih.gov Notably, the presence of an α,β-unsaturated double bond was found not to be essential for the neuroprotective activity of these compounds. nih.gov

| Compound Series | Key Structural Feature | Neuronal Survival Rate (%) |

| BN-01 | Aniline substituent | 73 |

| BN-02 | Methoxy-substituted aniline | 87 |

| BN-03 | Methoxy-substituted aniline | 87 |

| BN-04 | Methoxy-substituted aniline | 83 |

| BN-05 | Phenol substituent | 81 |

| BN-07 | 4-(piperazin-1-yl)phenol substituent | 98 |

| BN-08 | Saturated analog | >80 |

| BN-09 | Saturated analog | >80 |

| BN-10 | Saturated analog | >80 |

Data sourced from a study on the neuroprotective effects of 2,2-dimethylbenzopyran derivatives. nih.gov

Comparison with Clinical Neuroprotective Agents

In comparative studies, some this compound derivatives have shown neuroprotective efficacy superior to that of edaravone, a clinical drug used for ischemic stroke. nih.gov For example, several compounds from the BN series demonstrated a much higher neuronal survival rate in OGD models compared to edaravone's 56% survival rate. nih.gov

Anticancer and Antitumor Activities

The chromene scaffold is a constituent of numerous natural products with recognized biological activities, including anticancer properties. researchgate.netrsc.org Derivatives of 2,2-dimethyl-2H-chromene have been a focus of research for developing novel anticancer agents.

Inhibition of Hypoxia Inducible Factor-1 (HIF-1) Pathway

The Hypoxia-Inducible Factor (HIF) pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of solid tumors. nih.govnih.gov HIF-1 is a key transcription factor in this pathway, and its inhibition is a promising strategy for cancer therapy. nih.govnih.gov

A notable derivative, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was identified as a potent inhibitor of the HIF-1 pathway through high-throughput screening. nih.gov This compound is believed to disrupt the formation of the HIF-1 transcriptional complex. nih.gov However, its poor aqueous solubility has prompted the development of analogs with improved pharmacological properties. nih.govnih.gov

Cell-based reporter gene assays are instrumental in identifying and characterizing HIF-1 inhibitors. nih.govnih.gov In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE). nih.gov The activity of potential inhibitors is then measured by their ability to suppress the reporter gene expression under hypoxic conditions.

A series of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, designed based on the lead compound, were evaluated using this method. nih.gov These analogs demonstrated dose-dependent inhibition of the reporter gene expression with IC50 values in the micromolar range. nih.gov Structure-activity relationship studies revealed that certain structural motifs, such as a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine substitution, were crucial for potent HIF-1 inhibitory activity. nih.gov

| Compound | Amine in Region 2 | Arylsulfonyl Group in Region 1 | IC50 (µM) for HIF-1 Inhibition |

| 6e | propan-2-amine | 3,4-dimethoxybenzenesulfonyl | 1.5 - 17 |

| - | aniline | - | - |

| - | 4-fluoroaniline | - | - |

Data represents a range of IC50 values for 15 analogs tested in a HIF-dependent reporter assay. nih.gov

Disruption of HIF-1α/p300/CBP Interaction

The transcriptional activity of the HIF-1 complex is dependent on its interaction with the transcriptional coactivators p300 and its paralog, CREB-binding protein (CBP). nih.govacs.org The disruption of this protein-protein interaction is a key strategy for inhibiting the HIF-1 pathway. Research has shown that certain 2,2-dimethyl-2H-chromene derivatives function by interfering with this critical interaction. The CH1 domain of p300/CBP has been identified as a putative target for some of these compounds, where their binding is thought to disrupt the formation of the active transcriptional complex between HIF-1α, HIF-1β, and p300/CBP under hypoxic conditions. nih.gov This mechanism effectively halts the downstream transcription of HIF-1 target genes that are crucial for tumor adaptation and survival. nih.govacs.org

Cytotoxicity against Specific Cancer Cell Lines

Derivatives of the 2,2-dimethyl-2H-chromene scaffold have demonstrated cytotoxic activity against a range of cancer cell lines. The specific substitutions on the chromene ring play a crucial role in determining the potency and selectivity of these compounds.

For example, a series of (Z)-[(2H-chromen-3-yl)methylene]azolidinones bearing thiazolidine-2,4-dione, rhodanine, or hydantoin (B18101) scaffolds were synthesized and evaluated for their effects on the viability of various cancer and non-cancer cells. nih.gov Structure-activity relationship (SAR) studies revealed that modifications such as the replacement of sulfur with a nitrogen-hydrogen group (thiazolidine-2,4-dione/hydantoin) or oxygen (rhodanine/thiazolidine-2,4-dione) in the azolidinone moiety could modulate the growth inhibitory activity. nih.gov Notably, the presence of a 6-bromo and a 2-methyl substituent on the chromene ring was found to have a positive impact on cytotoxic activity in certain tumor cell lines. nih.gov One of the most promising compounds from this series, a hydantoin derivative with a 6-bromo-2-methyl-2H-chromene substructure, exhibited a cytotoxicity profile comparable to the standard anticancer agent cisplatin. nih.gov

The cytotoxic potential of various chromene and coumarin (B35378) derivatives has been assessed across multiple human cancer cell lines, with results often presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Modulation of Tumor Growth in Preclinical Models

While numerous in vitro studies have highlighted the anticancer potential of 2,2-dimethyl-2H-chromene derivatives, specific data on the modulation of tumor growth in preclinical animal models for derivatives of this compound are not extensively detailed in the currently available literature. However, broader studies on chromene-based compounds have shown promise in in vivo settings. For instance, novel chromeno[2,3-d]pyrimidinone derivatives have been evaluated in a chick chorioallantoic membrane (CAM) model, where they demonstrated the ability to inhibit tumor growth and induce significant tumor regression after four days of treatment. nih.gov These findings suggest that the chromene scaffold is a viable candidate for the development of in vivo active anticancer agents. Further preclinical studies focusing specifically on this compound derivatives are necessary to fully elucidate their therapeutic potential in a whole-animal system.

Anti-inflammatory Activities

The 2,2-dimethyl-2H-chromene scaffold is a core structure in many compounds exhibiting anti-inflammatory properties. nih.gov Inflammation is a complex biological response involving various enzymes and signaling pathways. Derivatives of this scaffold have been shown to target key components of the inflammatory cascade.

Coumarin and its derivatives, which share the benzopyrone core with chromenes, are known to possess a wide range of pharmacological properties, including anti-inflammatory activity. nih.gov Their mechanisms often involve the inhibition of pro-inflammatory mediators.

5-Lipoxygenase (5-LO) Inhibition

One of the key enzymes in the inflammatory pathway is 5-lipoxygenase (5-LO), which is responsible for the biosynthesis of leukotrienes, potent lipid mediators of inflammation. Inhibition of 5-LO is a recognized therapeutic strategy for managing inflammatory conditions.

A novel 5-LO inhibitor, KRH-102140, which is a derivative of 2,2-dimethyl-2H-chromene ((2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine), has been identified. This compound demonstrated potent inhibition of 5-LO activity with an IC50 value of 160 ± 23 nmol/l and concurrently inhibited the production of leukotriene B4 (LTB4) in rat basophilic leukemia (RBL-1) cells. Furthermore, oral administration of KRH-102140 was shown to reduce ear edema, myeloperoxidase activity, and LTB4 production in murine models of inflammation, confirming its anti-inflammatory effects in vivo.

Antimicrobial Properties

Derivatives of 2,2-dimethyl-2H-chromene have also been investigated for their antimicrobial activity against various pathogenic bacteria and fungi. The structural modifications on the chromene ring significantly influence their efficacy and spectrum of activity.

In one study, a series of 2,2-dimethyl chromenes were synthesized using microwave-assisted methods, and their antimicrobial properties were evaluated. Specifically, compounds 2,2,7,8-Tetramethyl-2H-chromene and 2,2,7-Trimethyl-2H-chromene were reported to have antimicrobial activity.

Another study focused on the synthesis and antimicrobial evaluation of various coumarin derivatives, which are structurally related to chromenes. It was found that certain dinitro- and trinitro-4,7-dimethylcoumarin derivatives exhibited notable antifungal and antibacterial activities. For instance, 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one and 4,7-dimethyl-6,8-dinitro-2H-chromen-2-one showed good antifungal activity, in some cases better than the standard drug fluconazole (B54011). Additionally, 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one was found to be more effective against E. coli than the standard drug amoxicillin. The reduction of these nitro compounds to their corresponding amino derivatives also yielded compounds with biological activity.

Antifungal Efficacy against Plant Pathogenic Fungi

Research into novel and environmentally friendly fungicides has highlighted the potential of 2,2-dimethyl-2H-chromene derivatives. In an effort to develop new agricultural antifungal agents, four series of these derivatives were synthesized and evaluated for their in vitro activity against nine phytopathogenic fungi. researchgate.net The preliminary results were promising, with most of the synthesized compounds demonstrating notable antifungal activity at a concentration of 50 µg/mL. researchgate.net

Among the tested compounds, one derivative, designated as compound 4j, was particularly effective. It exhibited more potent antifungal activity against five specific fungal strains than two commercially available fungicides, chlorothalonil (B1668833) and hymexazol. researchgate.net The efficacy of compound 4j was quantified by its EC₅₀ values, which represent the concentration required to inhibit 50% of fungal growth. This research provides a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in an agricultural context. researchgate.net

| Compound | Fungal Strain | EC₅₀ (µg/mL) |

| 4j | Fusarium solani | 6.3 |

| Pyricularia oryzae | 7.7 | |

| Alternaria brassicae | 7.1 | |

| Valsa mali | 7.5 | |

| Alternaria alternata | 4.0 |

Antibacterial Spectrum

The chromene scaffold is a key component in the investigation of new antibacterial agents. Studies on 2-amino-4H-chromenes, which share a structural relationship with the title compound, have shown notable antibacterial effects. Novel 2-amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles were synthesized and evaluated in vitro against five pathogenic bacterial strains, with their activity compared against the standard antibiotic, Penicillin. researchgate.net One of these compounds demonstrated greater activity against Bacillus thuringiensis than penicillin at a lower concentration. researchgate.net

Furthermore, the general class of coumarins (2H-chromen-2-ones) and their derivatives have been reported to possess a broad spectrum of biological activities, including antibacterial properties. arkajainuniversity.ac.in Structure-activity relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the coumarin ring are particularly important for developing new antibacterial agents. arkajainuniversity.ac.in For instance, the attachment of a halogen, such as chlorine, to the coumarin nucleus has been shown to have a notable effect on antibacterial action. arkajainuniversity.ac.in

| Compound Class | Bacterial Strains Tested | Observations |

| 2-amino-4H-chromenes | Bacillus thuringiensis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, Salmonella Sp. | One derivative showed higher activity against B. thuringiensis than Penicillin. researchgate.net |

| Coumarin Derivatives | Bacillus strains, E. coli, S. aureus | Substitutions at C-3 and C-4 are considered crucial for antibacterial activity. arkajainuniversity.ac.in |

Antioxidant Efficacy

Derivatives of 2H-chromen-2-one (coumarin) have been the subject of numerous studies to establish their antioxidant activity. nih.gov The antioxidant potential of these compounds is often evaluated through various assays, including their ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picryl-hydrazyl) and the superoxide (B77818) radical anion (O₂•⁻). nih.govmdpi.com

In one study, newly synthesized nitro coumarin derivatives were reduced to their corresponding amino coumarins. mdpi.com The resulting compounds were tested for their antioxidant properties using the DPPH free radical scavenging method. The results revealed that compound 7, an amino-4,7-dimethyl-chromen-2-one, exhibited very good antioxidant activity when compared to the standard antioxidant, ascorbic acid. mdpi.com Other studies on different coumarin derivatives have also demonstrated significant radical-scavenging activity. For example, two synthesized coumarins, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (compound 5) and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (compound 6), were evaluated using DPPH, hydrogen peroxide, and nitric oxide radical methods and showed improved properties compared to ascorbic acid.

| Compound/Derivative Class | Assay | Result |

| Amino-4,7-dimethyl-chromen-2-one (Compound 7) | DPPH Scavenging | Very good antioxidant activity compared to ascorbic acid. mdpi.com |

| 4-methylcoumarins (Compound 3) | DPPH Scavenging | EC₅₀ = 150.99 µM (vs. Trolox EC₅₀ = 243.39 µM). |

| 4-methylcoumarins (Compound 3) | Galvinoxyl Radical Scavenging | EC₅₀ = 13.19 µM (vs. Trolox EC₅₀ = 20.86 µM). |

| 4-methylcoumarins (Compound 2) | ABTS Radical Scavenging | EC₅₀ = 30.83 µM (vs. Trolox EC₅₀ = 83.50 µM). |

| Coumarin-benzothiazole hybrid | DPPH Scavenging | IC₅₀ = 591.58 µg/mL (vs. Ascorbic acid IC₅₀ = 391.25 µg/mL). |

Modulation of Specific Receptors and Enzymes

The P2Y₆ receptor, a Gq-coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a potential drug target for inflammatory and degenerative diseases. arkajainuniversity.ac.in Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been investigated as competitive antagonists for this receptor. arkajainuniversity.ac.in Research has shown that long-chain amino-functionalized congeners display a significantly enhanced affinity in antagonizing UDP-induced calcium mobilization in cells expressing the human P2Y₆ receptor. arkajainuniversity.ac.in

The structure-activity relationship is highly dependent on the nature and position of substitutions on the chromene ring. arkajainuniversity.ac.in For instance, a 6-(Boc-amino-n-heptylethynyl) analogue, MRS4940, demonstrated an IC₅₀ of 162 nM, which was a 123-fold greater affinity than the corresponding unprotected primary alkylamine. arkajainuniversity.ac.in In contrast, attaching similar chains at the 8-position resulted in weak micromolar affinity. arkajainuniversity.ac.in Further modifications, such as 6-fluoro and 6-chloro substitutions, also enhanced potency compared to other halogens, though they remained in the 1–2 µM range.

| Compound | Description | IC₅₀ (hP2Y₆R) | Selectivity |

| MRS4940 (analogue 30) | 6-(Boc-amino-n-heptylethynyl) analogue | 162 nM arkajainuniversity.ac.in | 132-fold selective vs. P2Y₁₄R arkajainuniversity.ac.in |

| Analogue 26 (MRS4853) | 5-Triethylsilylethynyl extension | 0.46 µM | N/A |

| Analogue 11 | 6-Fluoro analogue | ~1-2 µM | Showed only one weak off-target activity |

| Analogue 12 | 6-Chloro analogue | ~1-2 µM | N/A |

While the antioxidant activities of chromene derivatives are documented, specific studies detailing the direct modulation of Lactate Dehydrogenase (LDH) and Superoxide Dismutase (SOD) by this compound derivatives were not found in the reviewed literature. Endogenous antioxidant defense systems include enzymes like superoxide dismutase, but direct evidence of modulation by these specific compounds is not presently available.

Antihypertensive Activity

A series of novel substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which are structurally related to the core compound, have been synthesized and tested for antihypertensive activity in hypertensive rat models. These studies revealed that optimal blood pressure-lowering activity is achieved with a strong electron-withdrawing group substituted at the 6-position of the benzopyran ring, combined with a pyrrolidino or piperidino group at the 4-position.

Compounds with these features acted as direct vasodilators and demonstrated antihypertensive activity comparable to the established drugs hydralazine (B1673433) and nifedipine. Notably, the 7-nitro-4-pyrrolidine analogue and the 6-nitro-3-chloropropylamine derivative also retained significant antihypertensive effects. This indicates that the substitution pattern on the chromene ring system is a critical determinant of its vasodilatory and blood pressure-lowering capabilities.

| Compound Description | Activity | Mechanism |

| 6-substituted (electron-withdrawing group) + 4-pyrrolidino/piperidino analogues | Optimum blood pressure lowering | Direct vasodilator |

| 7-nitro-4-pyrrolidine analogue | Marked antihypertensive activity | Direct vasodilator |

| 6-nitro-3-chloropropylamine analogue | Marked antihypertensive activity | Direct vasodilator |

| 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives | Gradual and sustained blood pressure lowering | Not specified |

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Substituent Groups on Biological Activity

The biological activity of compounds derived from 2,2-Dimethyl-2H-chromen-6-amine is highly sensitive to the nature and position of various substituent groups. By systematically altering different parts of the molecule—the amine moiety, an attached sulfonyl group, and the chromene ring itself—researchers have been able to fine-tune the pharmacological effects of these compounds. nih.govnih.gov

The amine group at the C-6 position is a critical site for modification. In studies on N-[(2,2-dimethyl-2H-chromen-6-yl)methyl] arylsulfonamides, which are derivatives of the core compound, the substituent on the amine's nitrogen atom significantly impacts efficacy. For instance, in a series of compounds designed to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway, substituting the nitrogen with different amine groups led to varied inhibitory strength. nih.govnih.gov Among the tested amines, the presence of a propan-2-amine group resulted in the most potent inhibition of HIF-1 activated transcription. nih.govnih.gov This highlights that the size, shape, and electronic properties of the substituent at this position are key determinants of biological activity. The necessity of at least one hydrogen on a 5'-uronamide moiety in adenosine (B11128) analogues for high-affinity binding suggests that hydrogen bonding capability can be a crucial factor for efficacy.

When the amine functionality is part of a sulfonamide linkage, modifications to the sulfonyl group provide another avenue to modulate pharmacological effects. In a study of 15 arylsulfonamide analogs based on the 2,2-dimethyl-2H-chromene structure, the type of arylsulfonyl group was a major factor in their ability to inhibit the HIF-1 pathway. nih.govnih.gov All tested N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides demonstrated dose-dependent inhibition of reporter gene expression under hypoxic conditions, with IC₅₀ values ranging from 1.5 to 17 μM. nih.gov Among five different sulfonyl groups tested, the 3,4-dimethoxybenzenesulfonyl group was found to be the most potent in suppressing reporter activity. nih.govnih.gov This suggests that the electronic and steric properties of the substituent on the sulfonyl moiety are crucial for effective interaction with the biological target.

Interactive Table: Effect of Sulfonyl and Amine Groups on HIF-1 Inhibition

| Compound | Amine Substituent (Region 2) | Sulfonyl Group (Region 1) | IC₅₀ (µM) nih.gov |

| 5a | Propan-2-yl | Benzenesulfonyl | 8.0 |

| 5b | Propan-2-yl | 4-Methylbenzenesulfonyl | 4.8 |

| 5c | Propan-2-yl | 4-Fluorobenzenesulfonyl | 4.0 |

| 5d | Propan-2-yl | 4-Nitrobenzenesulfonyl | 17 |

| 5e | Propan-2-yl | 3,4-Dimethoxybenzenesulfonyl | 1.5 |

| 6a | Phenyl | Benzenesulfonyl | 10 |

| 6b | Phenyl | 4-Methylbenzenesulfonyl | 8.0 |

| 6c | Phenyl | 4-Fluorobenzenesulfonyl | 6.0 |

| 6d | Phenyl | 4-Nitrobenzenesulfonyl | 12 |

| 6e | Phenyl | 3,4-Dimethoxybenzenesulfonyl | 3.0 |

Modifications directly on the chromene ring are fundamental to altering the activity profiles of these compounds. The C-6 and C-8 positions are particularly important. While the parent compound is a 6-amine, further substitutions at this position in related chromene scaffolds have been shown to enhance biological activity. For example, 6-ethynyl substitution on a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold enhanced its affinity as a P2Y₆ receptor antagonist. nih.gov This indicates that the C-6 position is a versatile site for derivatization that can be exploited to improve ligand-target interactions. nih.gov

Similarly, substitution at the C-8 position has been explored to optimize drug-like properties. In the design of HIF-1 pathway inhibitors, N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides were synthesized with substituents at the C-8 position to achieve optimal lipophilicity and aqueous solubility. researchgate.net In a different context, studies on 2H-chromene derivatives as inhibitors of carbonic anhydrase (CA) showed that substitutions at C-8 (along with C-4 and C-7) were critical. nih.gov Specifically, introducing two methyl moieties at positions C-4 and C-8, combined with other substitutions, led to selective inhibition of tumor-associated CA isoforms IX and XII. nih.gov This demonstrates that even minor changes to the chromene ring can significantly shift the therapeutic target and activity profile.

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and the biological pathways modulated by this compound derivatives is key to understanding their therapeutic potential.

Research has validated that derivatives of 2,2-dimethyl-2H-chromene can act on specific and therapeutically relevant pathways. A significant body of work has identified the Hypoxia-Inducible Factor-1 (HIF-1) pathway as a primary target. nih.govnih.gov Analogs such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been confirmed as novel small molecule inhibitors of the HIF-1 pathway, which is a key regulator of tumor adaptation to hypoxic conditions. nih.govnih.govresearchgate.net The inhibitory activity was confirmed in a human glioblastoma cell line containing a hypoxia-activated luciferase reporter gene, where the compounds suppressed HIF-1 transcriptional activity. nih.gov

Other studies have validated different targets for the broader chromene scaffold. For instance, certain 2H-chromene derivatives were designed and found to selectively inhibit human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov These findings underscore the versatility of the chromene structure in targeting distinct proteins involved in pathology.

The modulation of protein-protein interactions (PPIs) is an increasingly important mechanism for therapeutic intervention. nih.govrsc.org PPIs are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules that can inhibit or stabilize these interactions are of great therapeutic interest. nih.govresearchgate.net

The validated action of 2,2-dimethyl-2H-chromene derivatives on the HIF-1 pathway strongly suggests a mechanism involving the modulation of PPIs. The HIF-1 transcription factor is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov The stability and activity of HIF-1α are tightly regulated by its interaction with other proteins. In normal oxygen conditions, HIF-1α binds to the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and degradation. nih.gov Under hypoxic conditions, this interaction is blocked, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β (also known as ARNT). This HIF-1α/HIF-1β complex then binds to DNA to activate gene transcription. The demonstrated ability of 2,2-dimethyl-2H-chromene sulfonamides to inhibit HIF-1 transcriptional activity points to the disruption of these critical PPIs—either preventing the stabilizing dimerization of HIF-1α and HIF-1β or otherwise interfering with the pathway's protein complex assembly.

Computational Chemistry and Drug Design Applications

In Silico Design of 2,2-Dimethyl-2H-chromen-6-amine Analogues

The design of novel analogues based on the 2,2-dimethyl-2H-chromene framework is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. In silico design, which uses computational methods to conceptualize and evaluate new molecular structures before their actual synthesis, plays a crucial role in this process. This approach saves significant time, effort, and resources by prioritizing compounds with the highest probability of success.

For instance, based on the structure of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a known inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, new analogues have been designed to explore the structure-activity relationship (SAR). nih.gov Researchers have systematically modified different regions of the lead compound to identify structural motifs that enhance inhibitory effects. nih.gov Similarly, other design strategies have focused on modifying the chromene scaffold to improve properties like water solubility, which is a common challenge in drug development. researchgate.netnih.gov

The in silico design of 2,2-dimethyl-2H-chromene analogues employs two primary methodologies: ligand-based and structure-based design. mdpi.com

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional (3D) structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties (i.e., the pharmacophore) of these active ligands, new molecules can be designed that mimic these properties. nih.gov For chromene derivatives, if a series of compounds shows potent activity against a specific target, their shared chemical features can be used to build a pharmacophore model to guide the design of new, potentially more active compounds. koreascience.kr

Structure-Based Drug Design (SBDD) is applied when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. This methodology involves studying the interactions between a ligand and its protein binding site at the atomic level. Molecular docking, a key SBDD technique, predicts the preferred orientation of a molecule when bound to a target, allowing for the design of analogues that fit more snugly and form stronger interactions with the active site. mdpi.comnih.gov This method has been widely used for chromene derivatives to predict their binding modes and to rationalize their observed biological activities. nih.govresearchgate.netislandarchives.ca

Molecular Docking Studies of this compound Derivatives with Target Proteins

Molecular docking is a computational technique that predicts the most likely binding mode of a ligand within the active site of a target protein. nih.gov This method is essential for understanding the molecular basis of a drug's mechanism of action and for designing more potent and selective inhibitors. Numerous studies have employed molecular docking to investigate the interaction of 2,2-dimethyl-2H-chromene derivatives with a variety of therapeutically relevant proteins.

For example, docking studies have been crucial in the development of chromene-based anticancer agents. Derivatives have been docked into the ATP binding pocket of DNA gyrase B, revealing binding modes similar to known inhibitors. islandarchives.ca In the context of Alzheimer's disease, coumarin (B35378) and chromene hybrids have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to evaluate their potential as inhibitors. nih.gov Docking studies have also been used to explore the antifungal potential of novel 2,2-dimethylchromene derivatives and to guide the design of inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov

| Chromene Derivative Class | Target Protein | Therapeutic Area | Key Findings from Docking Studies | Reference |

|---|---|---|---|---|

| 2-Aminobenzochromenes | DNA Gyrase B | Antimicrobial | Compounds showed similar binding modes to reference drugs clorobiocin (B606725) and novobiocin (B609625) in the ATP binding pocket. | islandarchives.ca |

| Pyrano[3,2-c]chromenes | Human Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Due to their large size, compounds were predicted to bind at the entrance of the enzyme's active site cavity. | acs.org |

| 4H-Chromenes | Estrogen Receptor Alpha (ERα) | Anticancer (Breast) | Certain designed compounds showed better docking scores than the standard drug Adriamycin, indicating strong potential binding affinity. | researchgate.net |

| Coumarin-Thiourea Hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease | Derivatives were identified as potent inhibitors, with docking revealing key interactions within the enzyme's active site. | nih.gov |

| 2,2-Dimethylchromene Derivatives | Various Fungal Enzymes | Antifungal | Docking was used to predict binding interactions, supporting the development of novel agricultural fungicides. | nih.gov |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is established from a set of active compounds, it can be used as a 3D query to screen large compound libraries for new molecules with the desired activity or to guide the modification of existing leads.

A pharmacophore model has been developed for 5-lipoxygenase (5-LOX) inhibitors based on 6-(2-methyl-2-alkylsubstituted-2H-chromen-6-yl)-amine derivatives. koreascience.kr This model provides a blueprint for designing new and potentially more potent 5-LOX inhibitors for inflammatory diseases.

Lead optimization is the iterative process of modifying a promising lead compound to improve its drug-like properties, such as efficacy, selectivity, and pharmacokinetics, while minimizing toxicity. Computational methods are integral to this process. For example, a significant challenge with an early 2,2-dimethyl-2H-chromene-based HIF-1 inhibitor was its poor aqueous solubility. researchgate.net Through in silico calculations of properties like lipophilicity (log P) and subsequent chemical synthesis, researchers successfully designed new analogues with dramatically improved solubility (an increase of ~9000-fold in one case) while retaining potent HIF-1 inhibitory activity. researchgate.net This demonstrates how computational modeling can effectively guide the optimization of a lead compound into a viable drug candidate.

Predictive Modeling for Biological Activity and Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models, once validated, can forecast the activity of newly designed molecules even before they are synthesized, thereby streamlining the drug discovery process.

3D-QSAR models have been successfully developed for various heterocyclic compounds, including those related to chromenes. nih.gov For a series of compounds, a 3D-QSAR model can be built by aligning the molecules based on a common scaffold or a pharmacophore hypothesis and then correlating their 3D properties (steric and electrostatic fields) with their measured biological activity (e.g., IC₅₀ values). mdpi.com A statistically robust QSAR model, indicated by high correlation coefficients (R²) and predictive validation scores (Q²), can provide valuable insights into which structural features are critical for activity. mdpi.comnih.gov

For example, in the development of HIF-1 inhibitors based on the 2,2-dimethyl-2H-chromene scaffold, structure-activity relationship studies revealed that the presence of a propan-2-amine group conferred the strongest inhibitory effect on HIF-1 activated transcription. nih.gov Such findings, derived from testing computationally designed analogues, contribute to building predictive models that can guide future design efforts toward compounds with even greater efficacy.

Advanced Analytical Characterization Techniques

Spectroscopic Analyses for Structural Elucidation (FT-IR, ¹H NMR, ¹³C NMR, MS)

Spectroscopic analysis is fundamental to confirming the structural integrity of synthesized 2,2-Dimethyl-2H-chromen-6-amine. A combination of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. For chromene derivatives, key vibrational bands confirm the presence of the heterocyclic ring system and its substituents. In the case of this compound, the FT-IR spectrum is expected to show distinct peaks corresponding to the amine (N-H), ether (C-O-C), and aromatic (C=C) functionalities.

While specific experimental data for this compound is not extensively published, analysis of related compounds such as 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromenes provides insight into the expected spectral features. For instance, the FT-IR spectrum of these related compounds shows characteristic absorption bands for N-H stretching vibrations, which are anticipated for the amino group in the target compound. malayajournal.org

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (N-H) | 3400-3250 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Alkyl C-H | 2970-2850 | Stretching |

| Aromatic C=C | 1620-1580 | Stretching |

| Ether (C-O-C) | 1270-1200 | Asymmetric Stretching |

| Ether (C-O-C) | 1075-1020 | Symmetric Stretching |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are used to piece together the molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the gem-dimethyl protons, the vinyl protons of the pyran ring, and the protons on the aromatic ring, as well as the amine protons. The exact chemical shifts and coupling constants would confirm the substitution pattern. Data from related amino chromene derivatives, such as 2-amino-4-(4-(heptyloxy) phenyl)-7-hydroxy-chromene-3-carbonitrile, show characteristic signals for the aromatic protons and the amine protons (as a broad singlet). malayajournal.org

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C(2)-(CH₃)₂ | ~1.4 | Singlet |

| -NH₂ | ~3.5-4.5 (broad) | Singlet |

| H-3 | ~5.6 | Doublet |

| H-4 | ~6.3 | Doublet |

| Aromatic Protons (H-5, H-7, H-8) | ~6.5-7.5 | Multiplet |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The ¹³C NMR spectrum of this compound is expected to show signals for the quaternary carbon of the gem-dimethyl group, the sp³ carbon at position 2, the sp² carbons of the pyran ring and the aromatic ring. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the amine substituent. Studies on various amino acid and peptide derivatives provide a general understanding of how solvents can influence the chemical shifts of carbons near amino groups. mdpi.com Data from related amino chromene structures confirm the general chemical shift regions for the carbon atoms in the chromene core. malayajournal.org

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C(2)-(C H₃)₂ | ~28 |

| C (2)-(CH₃)₂ | ~76 |

| C-3 | ~131 |

| C-4 | ~121 |

| Aromatic Carbons | ~110-150 |

| C-6 (bearing -NH₂) | ~140-150 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.

For this compound (C₁₁H₁₃NO), the exact mass would be a key identifier. The mass spectrum of related amino chromene derivatives has been reported, confirming the utility of this technique for this class of compounds. malayajournal.org

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| [M+H]⁺ (m/z) | ~176.10 |

Chromatographic Methods for Purity Assessment (TLC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. In the synthesis of chromene derivatives, TLC is routinely used to determine the completion of the reaction by comparing the Rƒ value of the product with that of the starting materials. thieme-connect.com For the analysis of coumarins and flavonoids, various solvent systems can be employed to achieve good separation. nih.gov The spots on the TLC plate are typically visualized under UV light or by using a suitable staining reagent. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative method for purity assessment. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. A typical HPLC system for a compound like this compound would use a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. While a specific HPLC method for this compound is not detailed in the surveyed literature, methods for other nitrogen-containing heterocyclic compounds often involve UV detection.

Future Research Directions and Therapeutic Potential

Development of Novel Anti-Ischemic Stroke Agents

While direct studies on 2,2-Dimethyl-2H-chromen-6-amine for ischemic stroke are not yet prominent, the broader class of chromene derivatives has demonstrated pharmacological activities that are highly relevant to neuroprotection. Chromenes are recognized for their antioxidant properties, which are crucial in mitigating the oxidative stress and subsequent neuronal damage that characterizes an ischemic event. nih.gov The benzopyran (chromene) nucleus is a key pharmacophore in modern drug discovery, and its derivatives are investigated for a multitude of actions with generally low toxicity. rjptonline.org Future research could focus on synthesizing and screening this compound analogues designed to cross the blood-brain barrier and exert potent antioxidant and anti-inflammatory effects within the central nervous system. The development of such compounds could offer a new therapeutic strategy for reducing infarct size and improving neurological outcomes following a stroke.

Advancement of Chromene-Based Anticancer Therapies

The 2,2-dimethyl-2H-chromene moiety has been identified as a critical component in the design of novel anticancer agents, particularly as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.govnih.gov HIF-1 is a transcription factor essential for tumor growth and adaptation to hypoxic environments, making it a key target in oncology. nih.gov

A significant breakthrough in this area is the discovery of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide , a small molecule inhibitor of the HIF-1 pathway derived from the 2,2-dimethyl-2H-chromene scaffold. nih.gov This compound has been shown to effectively antagonize tumor growth in animal models. nih.gov To optimize this lead compound, extensive structure-activity relationship (SAR) studies have been conducted on a series of 15 analogues, yielding crucial insights for future drug design. nih.govnih.gov

The research systematically evaluated modifications in two key regions of the molecule: the arylsulfonyl group (Region 1) and the amine substituent (Region 2). The findings revealed that specific chemical motifs are critical for maximizing the inhibitory effect on HIF-1 transcriptional activity. nih.govnih.gov

Key SAR Findings for HIF-1 Inhibition:

Region 1 (Arylsulfonyl Group): Among five different arylsulfonyl groups tested, the 3,4-dimethoxybenzenesulfonyl group demonstrated the most potent inhibition of HIF-1 reporter activity. nih.gov

Region 2 (Amine Substituent): The presence of a propan-2-amine group conferred the strongest inhibitory effect on HIF-1 activated transcription in a reporter assay. nih.govnih.gov

These studies concluded that all 15 synthesized N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides inhibited HIF-1 reporter gene expression in a dose-dependent manner, with IC₅₀ values ranging from 1.5 to 17 μM. nih.gov Further research has also focused on synthesizing other novel 2,2-dimethyl-2H-chromen derivatives, with some compounds showing an IC₅₀ value of 50 µg/ml against the MCF-7 breast cancer cell line. niscair.res.in

| Compound Series | Modification Region | Substituent | Relative Potency | Key Finding |

|---|---|---|---|---|

| Arylsulfonamides | Region 1 (Arylsulfonyl) | 3,4-dimethoxybenzenesulfonyl | Most Potent | The 3,4-dimethoxy substitution on the benzenesulfonyl group is optimal for HIF-1 inhibition among the tested analogues. |

| Region 2 (Amine) | Propan-2-amine | Most Potent | This amine substituent conferred the strongest inhibitory effect on HIF-1 activated transcription. |

These findings are pivotal as they define the structural motifs that can be modified to enhance the pharmacological properties of this class of compounds, paving the way for the development of more effective chromene-based cancer therapeutics. nih.gov

Exploration of Broad-Spectrum Antifungal and Antibacterial Agents

The chromene scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.combohrium.com Its derivatives have shown a wide spectrum of activity against various pathogens, including both bacteria and fungi. bohrium.comnih.gov The rise of multidrug-resistant strains necessitates the discovery of novel antimicrobial drugs, and chromene-based compounds are promising candidates. nih.gov

Research into related structures provides a strong rationale for investigating this compound and its derivatives in this context. For instance, natural and synthetic 2,2-dimethylpyranocoumarins have demonstrated in vitro antibacterial activity. nih.gov Specifically, compounds like 5-methoxyseselin (B8255409) showed notable effects. nih.gov Other studies have highlighted the antifungal potential of chromene derivatives, with certain compounds exhibiting better activity than standard drugs like fluconazole (B54011) against Candida albicans. chemmethod.com The synthesis of chromene derivatives under microwave conditions has also yielded compounds with reported antimicrobial activity. researchgate.net

Future exploration should involve the synthesis of a library of this compound analogues and their systematic screening against a panel of clinically relevant bacterial and fungal pathogens. iajps.commdpi.com By correlating structural modifications with antimicrobial potency, it may be possible to develop broad-spectrum agents that can overcome existing resistance mechanisms.

Design of Next-Generation Enzyme and Receptor Modulators

The structural framework of 2,2-dimethyl-2H-chromene is highly adaptable for interacting with various biological targets, including enzymes and receptors. nih.govrjptonline.org This makes it an excellent starting point for designing next-generation modulators for therapeutic intervention.

The most compelling example is the role of 2,2-dimethyl-2H-chromene derivatives as potent and specific inhibitors of the HIF-1 pathway . nih.govnih.gov By inhibiting the transcriptional activity of HIF-1, these molecules disrupt a key process that cancer cells rely on for survival and proliferation, demonstrating a clear mechanism of enzyme/receptor pathway modulation. nih.gov

Beyond HIF-1, the general chromene class has been shown to modulate other critical biological targets:

Monoamine Oxidase (MAO) Inhibitors: Chromene derivatives have been identified as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting potential applications in treating neurological disorders. nih.gov

5-HT1A Receptor Affinity: Structural modifications of the chromene ring have yielded compounds with high affinity for the 5-HT1A serotonin (B10506) receptor, indicating potential for developing new antidiabetic or CNS-active agents. nih.gov

The future in this area lies in using the this compound scaffold as a template. By applying rational drug design and combinatorial chemistry, new analogues can be created and screened against a wide range of enzymes and receptors to identify novel modulators for various diseases, from cancer to metabolic and neurological conditions.

Strategies for Improving Bioavailability and In Vivo Efficacy

A critical challenge in translating a promising chemical scaffold from the lab to the clinic is optimizing its pharmacological properties, particularly bioavailability and in vivo efficacy. The case of the HIF-1 inhibitor, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, serves as a direct example of this challenge within the 2,2-dimethyl-2H-chromene class. nih.gov

Despite its potent anti-cancer activity in vitro and in animal models, this lead compound suffers from poor water solubility (<15 μg/mL at pH 7.4). nih.gov This low solubility necessitates its delivery in a special formulation, highlighting a significant hurdle for clinical development. This underscores the need to explore chemical modifications that can improve the compound's pharmacological profile without diminishing its therapeutic activity. nih.gov

Future strategies to overcome these limitations include:

Prodrug Approaches: Designing derivatives that are metabolized in vivo to release the active 2,2-dimethyl-2H-chromene agent.

Formulation Science: Developing advanced drug delivery systems, such as nanoparticles or liposomes, to enhance solubility and targeted delivery.

By focusing on these strategies, researchers can enhance the druggability of potent this compound derivatives, increasing their potential for successful clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.